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molecular formula C8H12N2O B098001 2-(3-Hydroxypropyl)aminopyridine CAS No. 19068-80-5

2-(3-Hydroxypropyl)aminopyridine

Cat. No. B098001
M. Wt: 152.19 g/mol
InChI Key: QTTQBQLTBUGHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076475B2

Procedure details

Charge 2-chloropyridine (1.0 equiv) and 3-aminopropan-1-ol (2.2 equiv, 1.5 volumes, 1.5 wt equiv) and mix thoroughly. Purge oxygen from the system by applying vacuum (ca −10 psi) to the system and backfilling with nitrogen three times. Heat the solution to 150° C. and hold for 13-16 h under a nitrogen atmosphere. The light yellow to yellow reaction mixture is then cooled to 18-23° C. and water (1.0 volume, 1.0 wt equiv) is added. Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv). Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv). Concentrate the i-PrOAc solution in vacuo to minimum stir. Tert-butyl methyl ether (5.0 volumes, 3.7 wt equiv) is used to dissolve the residual oil. Add seed crystals (0.1 wt %) of the pure product and hold at 18-23 for 5 h. Cool the mixture to 0-5° C. and hold for 1-2 h. Isolate the crystalline product by filtration and wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C. Dry 3-(2-pyridinylamino)-1-propanol at 25-30° C. under reduced pressure. Percent yield range observed: 60-70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][OH:12].O=O>O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mix thoroughly
TEMPERATURE
Type
TEMPERATURE
Details
The light yellow to yellow reaction mixture is then cooled to 18-23° C.
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv)
WASH
Type
WASH
Details
Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the i-PrOAc solution in vacuo to minimum stir
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residual oil
ADDITION
Type
ADDITION
Details
Add seed crystals (0.1 wt %) of the pure product
WAIT
Type
WAIT
Details
hold at 18-23 for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0-5° C.
WAIT
Type
WAIT
Details
hold for 1-2 h
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Isolate the crystalline product
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C
CUSTOM
Type
CUSTOM
Details
at 25-30° C.

Outcomes

Product
Details
Reaction Time
14.5 (± 1.5) h
Name
Type
Smiles
N1=C(C=CC=C1)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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